molecular formula C18H19N5OS B2646164 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1251604-58-6

2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2646164
CAS RN: 1251604-58-6
M. Wt: 353.44
InChI Key: VGPNCXBNKVJJTR-UHFFFAOYSA-N
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Description

2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide, also known as DTTA, is a chemical compound that has shown promising results in scientific research. This compound has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis and Structural Characterization

Pyrazole derivatives, akin to the compound , have been synthesized and structurally characterized to evaluate their chemical properties and potential applications. For example, compounds with pyrazole and acetamide components have been explored for their crystal structures and biological activities (霍静倩 et al., 2016). These studies often involve detailed NMR, IR, and X-ray diffraction analyses to determine the molecular configurations and possible intermolecular interactions.

Biological Activity

Research on pyrazole-acetamide derivatives has shown that these compounds can exhibit a range of biological activities, including antimicrobial, antitumor, and antioxidant properties. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide have been investigated for their antioxidant activity, revealing significant potential (K. Chkirate et al., 2019). Such studies suggest that 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide could also be explored for similar biological effects.

Analgesic and Anti-inflammatory Activities

Thiazole and pyrazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Research indicates that incorporating a pyrazole moiety into thiazole derivatives can lead to compounds with significant analgesic activities (G. Saravanan et al., 2011). This suggests potential avenues for the development of new pharmaceutical agents from compounds like 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide.

Antimicrobial Applications

The antimicrobial activities of novel heterocycles incorporating pyrazole and acetamide moieties have been a subject of research, with some compounds showing promising results against a variety of pathogens (S. Bondock et al., 2008). This highlights the potential of 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide in contributing to the development of new antimicrobial agents.

properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-4-6-15(7-5-12)21-16(24)11-25-18-17(19-8-9-20-18)23-14(3)10-13(2)22-23/h4-10H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPNCXBNKVJJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide

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